molecular formula C16H15NO5S B3649782 methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No.: B3649782
M. Wt: 333.4 g/mol
InChI Key: CHJXJHAFJSVRDO-LCYFTJDESA-N
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Description

“Methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate” is a chemical compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds, having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

The synthesis of thiazolidine derivatives like “this compound” involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered thiazolidine ring, which is a heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine derivatives include the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature . This reaction gives 2-methylidene-1,3-thiazolidin-4-one derivatives, which react with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Future Directions

The future directions in the research of thiazolidine derivatives like “methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate” include the development of multifunctional drugs and improving their activity . The data provided by the research on these compounds can be useful for designing next-generation drug candidates .

Properties

IUPAC Name

methyl 2-[2-[(Z)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-3-8-17-15(19)13(23-16(17)20)9-11-6-4-5-7-12(11)22-10-14(18)21-2/h3-7,9H,1,8,10H2,2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJXJHAFJSVRDO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Reactant of Route 2
Reactant of Route 2
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Reactant of Route 3
Reactant of Route 3
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Reactant of Route 4
Reactant of Route 4
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Reactant of Route 5
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Reactant of Route 6
methyl {2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

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